

Addressing yellowing issues with **TINUVIN-1130** in polymers

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Compound of Interest

Compound Name: **TINUVIN-1130**

Cat. No.: **B185860**

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Technical Support Center: **TINUVIN-1130**

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding yellowing issues in polymers stabilized with **TINUVIN-1130**.

Frequently Asked Questions (FAQs)

Q1: What is **TINUVIN-1130** and what is its primary function in polymers?

A1: **TINUVIN-1130** is a liquid UV absorber of the hydroxyphenyl-benzotriazole class, designed specifically for industrial and automotive coatings, plastics, adhesives, and sealants.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) Its main function is to protect materials from degradation caused by ultraviolet radiation. It absorbs harmful UV-A and UV-B light and dissipates the energy as harmless heat, which helps prevent color fading, yellowing, cracking, and loss of gloss.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Q2: My polymer containing **TINUVIN-1130** is yellowing. What are the general causes?

A2: Polymer yellowing is a sign of degradation and can be caused by several factors.[\[7\]](#) The primary causes include photo-oxidation from UV light exposure and thermal oxidation from heat, especially during processing.[\[8\]](#) Other contributing factors can be environmental pollutants (like NO_x), interactions with other additives, or impurities within the polymer itself.[\[8\]](#) [\[9\]](#)

Q3: Can **TINUVIN-1130** itself cause yellowing?

A3: **TINUVIN-1130** is a light yellow to light amber viscous liquid.[2][10][11] While it has an inherent color, it is designed to prevent yellowing in the final product.[6] Discoloration issues in the polymer are more commonly linked to the degradation of the polymer itself, interactions with other additives, or environmental factors, rather than the UV absorber alone.[8][12]

Q4: How do processing conditions contribute to yellowing?

A4: High processing temperatures, excessive shear, or long residence times during extrusion or molding can initiate thermal degradation of the polymer.[8][13] This process can occur even without UV light and leads to the formation of chromophores (color-causing groups) that result in a yellow appearance.[8][14]

Q5: Can other additives in my formulation interact with **TINUVIN-1130** to cause yellowing?

A5: Yes, interactions between additives can lead to discoloration. For instance, some phenolic antioxidants, commonly used to prevent thermal degradation, can react with atmospheric pollutants like nitrogen oxides (NO_x) or other additives, leading to a yellow or pinkish tint.[8][15][16] This is often referred to as "gas fading" or "warehouse yellowing".[8][15] Furthermore, certain pigments or impurities like residual metal ions can act as catalysts, accelerating degradation and discoloration.[9]

Q6: How can I optimize my formulation to prevent yellowing?

A6: For superior protection, **TINUVIN-1130** is often used in combination with a Hindered Amine Light Stabilizer (HALS).[2][10][17] This synergistic combination provides comprehensive protection: **TINUVIN-1130** absorbs UV radiation, while HALS trap free radicals that form during the degradation process.[18][19] Laboratory trials are recommended to determine the optimal concentration for your specific application.[10][17]

Troubleshooting Guide

Problem 1: Yellowing is observed immediately after processing (e.g., extrusion, molding).

Potential Cause	Recommended Actions & Troubleshooting Steps
Excessive Processing Temperature	High heat can cause thermal degradation of the polymer or certain additives. [7] [8] • Lower the processing temperature in increments of 5-10°C. • Reduce residence time in the extruder or molding machine. [20]
Incompatible Additives	Certain additives, particularly some phenolic antioxidants, can degrade and form colored byproducts at high temperatures. [13] [20] • Review the entire additive package. • Consider replacing the primary antioxidant with a non-yellowing alternative or a hydroxylamine-based antioxidant like Omnistab AN 9142, which is effective against gas fading. [21]
Polymer Degradation	The base polymer itself may be unstable at the processing temperature, leading to the formation of colored species. [8] • Ensure the polymer grade is suitable for the processing conditions. • Confirm that the raw material has not degraded during storage.

Problem 2: Yellowing develops over time during storage in the dark (e.g., in a warehouse).

Potential Cause	Recommended Actions & Troubleshooting Steps
Gas Fading	<p>This is a common issue where phenolic antioxidants react with atmospheric pollutants like nitrogen oxides (NOx), often from forklift exhaust or gas heaters.[8][16] This reaction forms yellow or pink colored compounds.[15][16]</p> <ul style="list-style-type: none">• Identify and minimize sources of NOx in the storage environment.• Use a stabilization package with low sensitivity to gas fading.[16][21]• Use high-quality, coated cardboard for packaging to avoid migration of polyphenols.[16]
Additive Migration/Blooming	<p>An additive may be incompatible or used at a concentration above its solubility limit in the polymer, causing it to migrate to the surface.[22]</p> <ul style="list-style-type: none">• Analyze the surface for bloomed additives.• Reduce the concentration of the problematic additive or replace it with a more compatible, higher molecular weight version.[22]

Problem 3: Yellowing occurs upon exposure to sunlight or artificial UV light.

Potential Cause	Recommended Actions & Troubleshooting Steps
Insufficient UV Stabilization	<p>The concentration of TINUVIN-1130 may be too low to provide adequate protection for the given exposure conditions.[13] • Increase the concentration of TINUVIN-1130. Typical dosage levels range from 0.2% to 1.0%, but can be up to 3.0% in coatings.[2][10] • Conduct laboratory trials to find the optimal concentration.[10]</p>
Lack of Synergistic Protection	<p>UV absorbers (UVA) like TINUVIN-1130 are most effective when paired with a HALS. The UVA acts as a screen, while the HALS scavenges radicals that still manage to form.[18][19] • Add a suitable HALS (e.g., TINUVIN 292, TINUVIN 123) to the formulation.[10][17] Recommended concentrations are typically 0.5% - 2.0%. [10][17]</p>
Photodegradation of Additives or Pigments	<p>Certain additives or pigments (e.g., anatase-grade TiO₂) can act as photocatalysts, accelerating polymer degradation under UV light.[9] • Ensure all additives and pigments in the formulation are light-stable. • If using TiO₂, select a rutile grade with appropriate surface treatment.[9]</p>

Quantitative Data Summary

Table 1: Recommended Concentrations for **TINUVIN-1130** and Synergistic HALS

Application	TINUVIN-1130 (% by weight)	HALS (e.g., Tinuvin 292, 123) (% by weight)	Notes
General Plastics	0.2 - 1.0	0.5 - 2.0	Optimal levels should be determined by experimental trials. [2] [10]
Coatings	1.0 - 3.0	0.5 - 2.0	Provides superior protection against gloss reduction, cracking, and color change. [10] [17]

Table 2: Typical Physical Properties of **TINUVIN-1130**

Property	Value
Appearance	Light yellow to light amber viscous liquid [10] [11]
Chemical Class	Hydroxyphenyl-benzotriazole [1] [10]
Density at 20°C	~1.17 g/cm³ [10]
Viscosity at 20°C	~7,400 mPa·s [10]
Solubility	Miscible with most common organic solvents; not miscible with water. [2] [10]

Experimental Protocols

Protocol 1: Accelerated UV Weathering Test

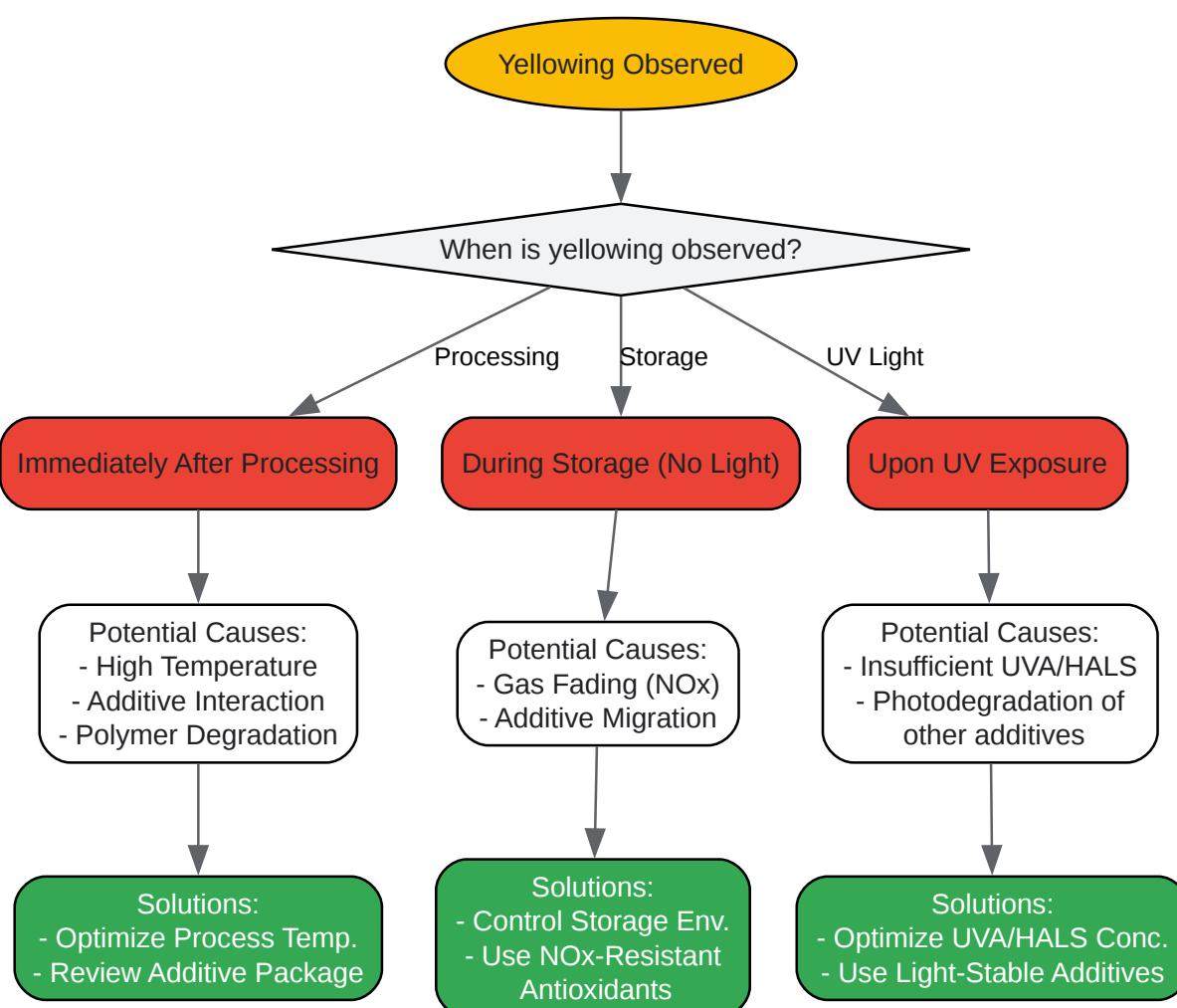
- Objective: To simulate the long-term effects of sunlight and determine the effectiveness of the stabilization package.
- Apparatus: UV weathering chamber (e.g., Q-Lab QUV).

- Methodology:
 - Sample Preparation: Prepare standardized polymer samples (e.g., 75mm x 150mm plaques) using a consistent molding or extrusion process.
 - Chamber Setup: Place the samples in the weathering chamber. A common test cycle is ASTM G154, which involves alternating cycles of UV exposure and moisture. Use UVA-340 lamps to best simulate the short-wavelength UV portion of sunlight. A typical cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
 - Exposure: Remove samples at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).
 - Analysis: Evaluate the samples at each interval for changes in color (Yellowness Index), gloss, and physical properties.

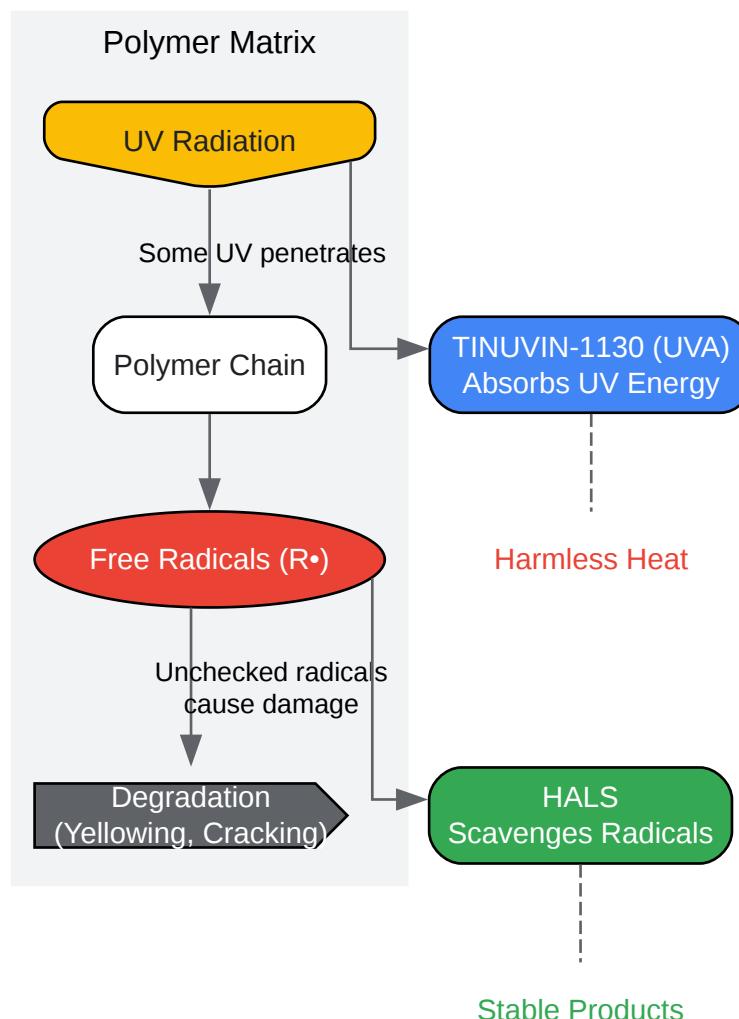
Protocol 2: Yellowness Index (YI) Measurement

- Objective: To quantify the degree of yellowing in a polymer sample.
- Apparatus: Spectrophotometer or colorimeter.
- Procedure (based on ASTM E313):
 - Instrument Calibration: Calibrate the instrument using a certified white standard tile.
 - Sample Measurement: Place the polymer sample at the instrument's measurement port. Ensure the sample is opaque or use a standardized white backing.
 - Data Acquisition: The instrument will measure the tristimulus values (X, Y, Z) and calculate the Yellowness Index (YI).
 - Analysis: Compare the YI of exposed samples to an unexposed control. A higher ΔYI value indicates a greater degree of yellowing.

Visualizations

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Caption: A workflow to diagnose the source of polymer yellowing.



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Caption: Synergistic UV protection mechanism of UVA and HALS.

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